
5-Amino-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid
説明
5-Amino-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid, also known as 5-ACCTC, is an organic compound with a wide range of applications in the scientific research field. It is a versatile molecule that can be used in a variety of experiments, including as a reagent in organic synthesis, as a fluorescent dye, and as a ligand in coordination chemistry.
科学的研究の応用
Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids
A review by Sprakel and Schuur (2019) discusses advancements in solvents for the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams, crucial for producing bio-based plastics. The paper explores new solvents like ionic liquids and improvements in traditional solvents, offering insights into solvent selection and regeneration strategies aimed at efficiency and minimal energy costs. This research could potentially inform applications of carboxylic acid derivatives in sustainable material production Sprakel & Schuur, 2019.
Biocatalyst Inhibition by Carboxylic Acids
Jarboe, Royce, and Liu (2013) review the inhibitory effects of carboxylic acids on microbial biocatalysts, highlighting their impact on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. The study emphasizes strategies to enhance microbial tolerance and robustness, which is crucial for fermentative production processes. Understanding these mechanisms can aid in optimizing the production of valuable biochemicals, including those related to specific carboxylic acid derivatives Jarboe, Royce, & Liu, 2013.
Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids
Godlewska-Żyłkiewicz et al. (2020) compare the effects of structural differences among selected carboxylic acids on their biological activities, including antioxidant, antimicrobial, and cytotoxic activities. This review underscores the importance of hydroxyl groups and conjugated bonds in determining bioactivity, which could be relevant for understanding the activity spectrum of specific carboxylic acid derivatives like 5-Amino-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid Godlewska-Żyłkiewicz et al., 2020.
Application in Drug Synthesis
Zhang et al. (2021) review the application of levulinic acid (LEV), a biomass-derived carboxylic acid, in cancer treatment, medical materials, and other medical fields. The flexibility offered by the carbonyl and carboxyl groups of LEV in drug synthesis, including the possibility of direct use or conversion to derivatives for more specific applications, suggests potential pathways for the utilization of complex carboxylic acids like this compound in medicinal chemistry Zhang et al., 2021.
特性
IUPAC Name |
5-amino-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S/c9-2-4-3(1-5(11)12)6(8(13)14)15-7(4)10/h1,10H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPBNTMMZCNVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=C1C#N)N)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



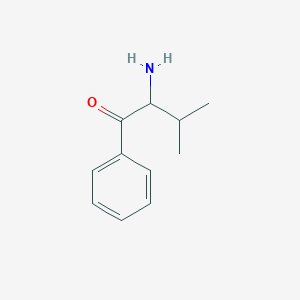

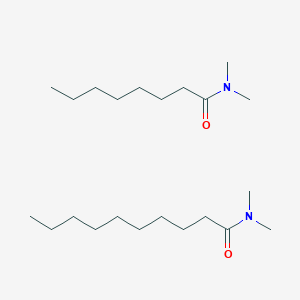
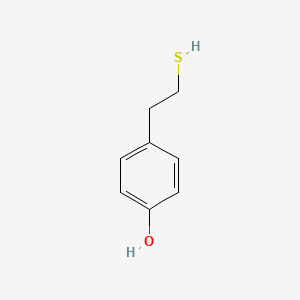
![2-(Propylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B3278197.png)
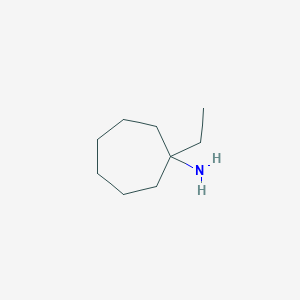


![3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3278222.png)
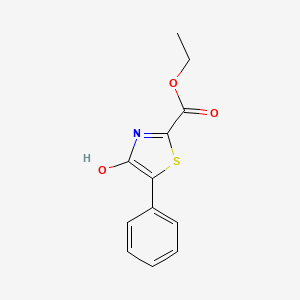
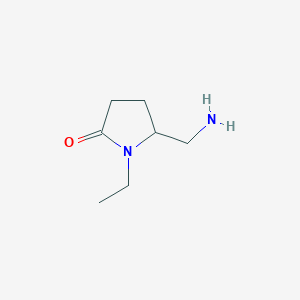


![4'-Cyano-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B3278263.png)